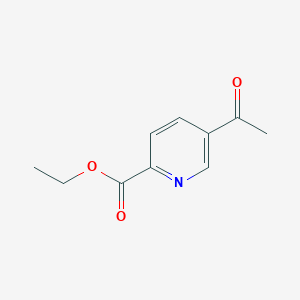![molecular formula C11H14FNO4S B1392789 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266545-23-6](/img/structure/B1392789.png)
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Übersicht
Beschreibung
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid (4-FMAB) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid that is soluble in water and organic solvents. 4-FMAB is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a role in the breakdown of the neurotransmitter acetylcholine. 4-FMAB has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, neuroscience research, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Pharmaceutical Intermediates : The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, is significant as a pharmaceutical intermediate. It's typically prepared through the Friedel-Crafts reaction, where sulfonation can be applied to remove undesired isomers (Fan, 1990).
Chemical Reactions and Transformations : Investigations into reactions of similar compounds, such as 2-aminophenyl- and 2- and 4-nitrophenyl sulfones, provide insights into chemical transformations and potential applications in different chemical syntheses (Shaw & Miller, 1970).
Advanced Chemical Synthesis
Indolizidines Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid, which shares a structural similarity with 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, was utilized in the novel synthesis of indolizidines. This highlights the role of such compounds in the synthesis of complex organic structures (Kiddle, Green, & Thompson, 1995).
Glufosinate Synthesis : In a study focused on the synthesis of Glufosinate, a derivative of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid was employed in a key step, demonstrating its potential in the synthesis of agriculturally significant compounds (Sakakura, Huang, & Tanaka, 1991).
Biomedical Research
- Antitumor Agents Development : Research into 4-(substituted aminosulfonyl)- and 4-(substituted hydrazinosulfonyl)-2-aminobutanoic acids, structurally related to glutamine and similar to 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, shows their potential as inhibitors of L-asparagine synthetase, with implications in the development of antitumor agents (Brynes, Fiorina, Cooney, & Milman, 1978).
Antimicrobial and Anticonvulsant Properties
Antimicrobial Activity : The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, structurally related to 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, demonstrates antimicrobial properties, offering potential applications in the field of antimicrobial drug development (Zareef, Iqbal, & Arfan, 2008).
Anticonvulsant Potential : Schiff bases of gamma-aminobutyric acid, structurally related to 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, have shown properties as anticonvulsants and gammaAbu mimetics, indicating their potential in treating convulsions and as part of neurological research (Kaplan et al., 1980).
Eigenschaften
IUPAC Name |
4-(2-fluoro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-4-7-11(14)15)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQPEDKKJLOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



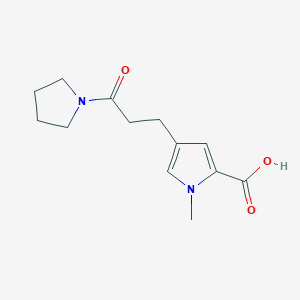
![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
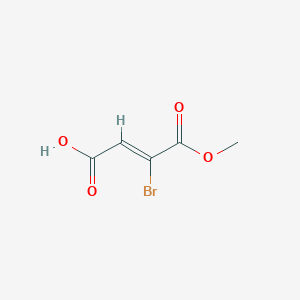

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)
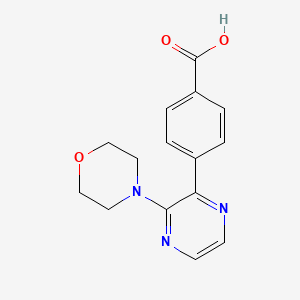
![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)
![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
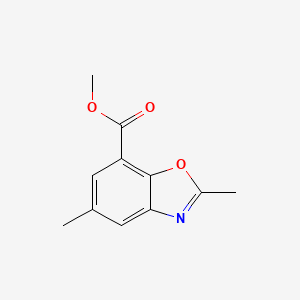
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)
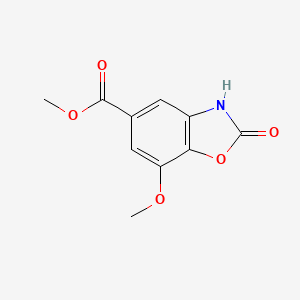
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)
